molecular formula C11H14OS B8647314 S-tert-Butyl benzenecarbothioate CAS No. 13291-44-6

S-tert-Butyl benzenecarbothioate

Cat. No. B8647314
Key on ui cas rn: 13291-44-6
M. Wt: 194.30 g/mol
InChI Key: DGJRGQJQZVPKOR-UHFFFAOYSA-N
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Patent
US07662986B2

Procedure details

S-t-butyl thiobenzoate i-Butyl mercaptan (6.15 g, 0.068 mol) was added dropwise to a solution of benzoyl chloride (10.5 g, 0.075 mol) in pyridine (6 g). The resulting mixture was allowed to stir for two hours at room temperature then poured onto ice-water and the mixture extracted with diethyl ether. The organic extract was washed with dilute HCl, water and brine and finally dried over anhydrous sodium sulfate. After removal of solvent and vacuum distillation, S-t-butyl thiobenzoate was obtained (6.64 g, 50.1% yield), b.p. 86° C. (0.8 mmHg). 1H-nmr (CDCl3) d (ppm): 1.60 (s, 9H, 3×CH3), 7.41 (m, 2H, ArH), 7.54 (m, 1H, ArH) and 7.94 (d, 2H, ArH). 13C-nmr (CDCl3) d (ppm): 29.8, 48.0, 126.8, 128.3, 132.7, 138.6 and 192.9. ii) t-Butyl Dithiobenzoate
Name
S-t-butyl thiobenzoate i-Butyl mercaptan
Quantity
6.15 g
Type
reactant
Reaction Step One
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(S)C(C)C.[C:6]([S:14][C:15]([CH3:18])([CH3:17])[CH3:16])(=[O:13])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.C(Cl)(=O)C1C=CC=CC=1>N1C=CC=CC=1>[C:6]([S:14][C:15]([CH3:18])([CH3:17])[CH3:16])(=[O:13])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1 |f:0.1|

Inputs

Step One
Name
S-t-butyl thiobenzoate i-Butyl mercaptan
Quantity
6.15 g
Type
reactant
Smiles
C(C(C)C)S.C(C1=CC=CC=C1)(=O)SC(C)(C)C
Name
Quantity
10.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl
Name
Quantity
6 g
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir for two hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
then poured onto ice-water
EXTRACTION
Type
EXTRACTION
Details
the mixture extracted with diethyl ether
EXTRACTION
Type
EXTRACTION
Details
The organic extract
WASH
Type
WASH
Details
was washed with dilute HCl, water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
finally dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
After removal of solvent and vacuum distillation

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)SC(C)(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 50.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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